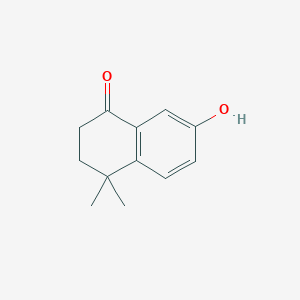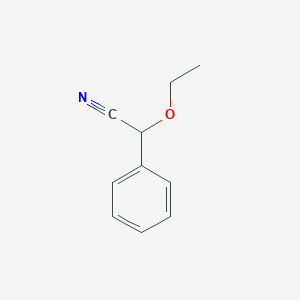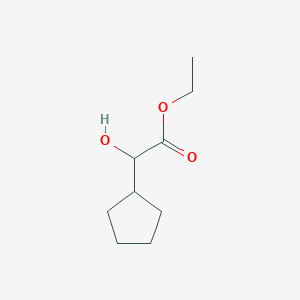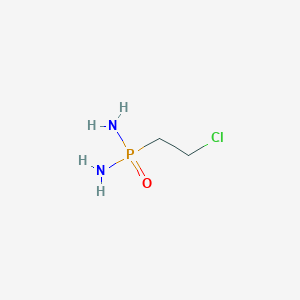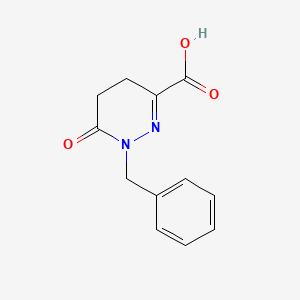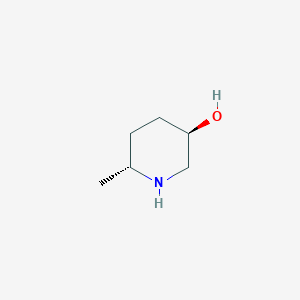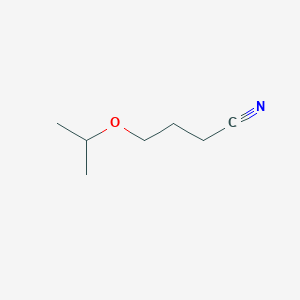
4-(Propan-2-yloxy)butanenitrile
Übersicht
Beschreibung
4-(Propan-2-yloxy)butanenitrile is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 . It is used for research purposes .
Synthesis Analysis
Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced . Nitriles can also be made by dehydrating amides . Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10 . Water is removed from the amide group to leave a nitrile group, -CN . Aldehydes and ketones undergo an addition reaction with hydrogen cyanide . The hydrogen cyanide adds across the carbon-oxygen double bond in the aldehyde or ketone to produce a hydroxynitrile .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrile group (-CN) and an isopropoxy group (-OCH(CH3)2) attached to a butane backbone .Wissenschaftliche Forschungsanwendungen
4-POBN is used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a reactant for the synthesis of pharmaceuticals and other organic compounds, and as a reagent for the synthesis of polymers materials. It has also been used in the synthesis of polymers materials for use in biomedical applications. Additionally, 4-POBN has been used as a reagent in the synthesis of polysaccharides and other polymeric materials.
Wirkmechanismus
The mechanism of action of 4-POBN is not fully understood. However, it is thought to be involved in the formation of various polymeric materials. It is believed that the 4-POBN molecule forms a bridge between two molecules, allowing them to form a polymeric material. Additionally, it is believed that 4-POBN is involved in the formation of various polysaccharides and other polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-POBN are not well understood. However, it is known that 4-POBN is not toxic to humans and animals. Additionally, 4-POBN does not interact with hormones or other cellular molecules. Therefore, it is considered to be a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-POBN in laboratory experiments include its low toxicity, its low cost, and its versatility. Additionally, 4-POBN is easy to synthesize and can be used in a variety of reactions. The main limitation of 4-POBN is that its mechanism of action is not fully understood. Therefore, it is important to use caution when using 4-POBN in laboratory experiments.
Zukünftige Richtungen
There are a variety of future directions that could be explored with 4-POBN. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biomedical research. Additionally, further research could be done into the synthesis of polymeric materials using 4-POBN and its potential uses in drug delivery systems. Finally, research could be done into the potential uses of 4-POBN in the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
4-propan-2-yloxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)9-6-4-3-5-8/h7H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFRXIFBMRGYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




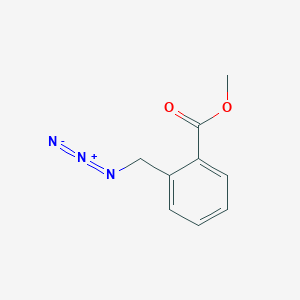
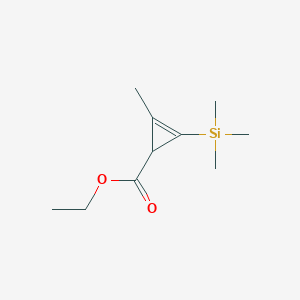


![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
